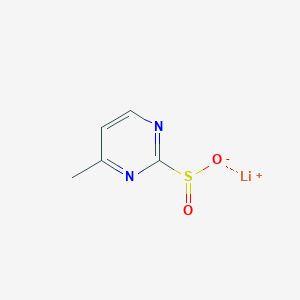
sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one is a compound belonging to the class of benzothiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The structure of this compound includes a benzothiadiazine ring with a phenyl group attached, making it a versatile scaffold for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one typically involves the reaction of appropriate benzothiadiazine precursors with phenyl groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate . The reaction is usually carried out at temperatures ranging from 50°C to 100°C, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Investigated for its antimicrobial and antiviral activities.
Uniqueness
Sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one stands out due to its unique combination of a benzothiadiazine ring with a phenyl group, which enhances its pharmacological profile and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H9N2NaO3S |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-2-id-3-one |
InChI |
InChI=1S/C13H10N2O3S.Na/c16-13-14-19(17,18)12-9-5-4-8-11(12)15(13)10-6-2-1-3-7-10;/h1-9H,(H,14,16);/q;+1/p-1 |
InChI Key |
DTJHIVJBKYRVIV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3S(=O)(=O)[N-]C2=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















